N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 3, while the second pyrazole (1-ethyl-3-methyl-1H-pyrazol-4-amine) includes an ethyl group at position 1 and a methyl group at position 3.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
PITHMBDPOHUYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines. A study found that compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61–85 | 76–93 |
| Standard (Dexamethasone) | 76 | 86 |
Antitumor Activity
The compound's potential as an anti-tumor agent has been explored against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.35 |
| A549 | 8.74 |
These values indicate promising efficacy against liver and lung carcinoma cells.
Antimicrobial Activity
Pyrazole derivatives have shown antimicrobial properties against several bacterial strains. Research has highlighted the effectiveness of similar compounds against pathogens like Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Case Studies
Several studies have documented the therapeutic potential of this compound:
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Antitumor Efficacy
In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis, supporting its development as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and biological activity. Key examples include:
Key Observations:
- Ethyl vs.
- Aromatic vs. Aliphatic Substituents : The absence of aromatic groups (e.g., aniline in ) in the target compound may reduce off-target binding compared to analogs with bulky aromatic moieties.
- Bioisosteric Replacements : Cyclopropylamine in and oxazole-carboxamide in demonstrate how substituent swaps can modulate stability and target affinity.
Physicochemical and Spectroscopic Data
Biological Activity
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
The compound's chemical formula is , with a molecular weight of 209.33 g/mol. It features a pyrazole ring, which is known for its pharmacological significance. The structure can be represented as follows:
Synthesis
The synthesis of pyrazole derivatives typically involves various methods such as condensation reactions and reductive amination. For instance, one study highlighted the efficient one-pot synthesis of similar pyrazole derivatives through condensation reactions involving substituted pyrazoles and aldehydes .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Notably:
- In vitro studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Inhibition of topoisomerase |
| HepG2 (Liver) | 20 | Alkylation of DNA |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory activities. This compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Case Study on Anticancer Activity : A recent study synthesized several pyrazole derivatives and tested their anticancer effects on a panel of cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced anticancer potency .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of various pyrazole derivatives, including N-(pyrazolyl)amines. The findings showed promising results against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
